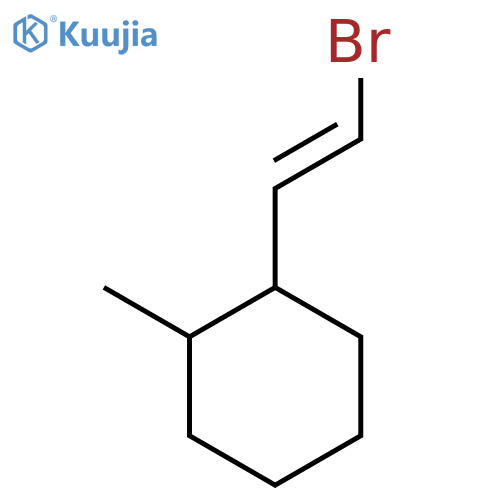

Cas no 2138806-44-5 (1-(2-Bromoethenyl)-2-methylcyclohexane)

2138806-44-5 structure

商品名:1-(2-Bromoethenyl)-2-methylcyclohexane

1-(2-Bromoethenyl)-2-methylcyclohexane 化学的及び物理的性質

名前と識別子

-

- 2138806-44-5

- EN300-802808

- 1-(2-bromoethenyl)-2-methylcyclohexane

- 1-(2-Bromoethenyl)-2-methylcyclohexane

-

- インチ: 1S/C9H15Br/c1-8-4-2-3-5-9(8)6-7-10/h6-9H,2-5H2,1H3/b7-6+

- InChIKey: JCJKHAOYDASJOR-VOTSOKGWSA-N

- ほほえんだ: Br/C=C/C1CCCCC1C

計算された属性

- せいみつぶんしりょう: 202.03571g/mol

- どういたいしつりょう: 202.03571g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

1-(2-Bromoethenyl)-2-methylcyclohexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-802808-1.0g |

1-(2-bromoethenyl)-2-methylcyclohexane |

2138806-44-5 | 95% | 1.0g |

$986.0 | 2024-05-21 | |

| Enamine | EN300-802808-0.05g |

1-(2-bromoethenyl)-2-methylcyclohexane |

2138806-44-5 | 95% | 0.05g |

$827.0 | 2024-05-21 | |

| Enamine | EN300-802808-0.1g |

1-(2-bromoethenyl)-2-methylcyclohexane |

2138806-44-5 | 95% | 0.1g |

$867.0 | 2024-05-21 | |

| Enamine | EN300-802808-0.5g |

1-(2-bromoethenyl)-2-methylcyclohexane |

2138806-44-5 | 95% | 0.5g |

$946.0 | 2024-05-21 | |

| Enamine | EN300-802808-10.0g |

1-(2-bromoethenyl)-2-methylcyclohexane |

2138806-44-5 | 95% | 10.0g |

$4236.0 | 2024-05-21 | |

| Enamine | EN300-802808-0.25g |

1-(2-bromoethenyl)-2-methylcyclohexane |

2138806-44-5 | 95% | 0.25g |

$906.0 | 2024-05-21 | |

| Enamine | EN300-802808-2.5g |

1-(2-bromoethenyl)-2-methylcyclohexane |

2138806-44-5 | 95% | 2.5g |

$1931.0 | 2024-05-21 | |

| Enamine | EN300-802808-5.0g |

1-(2-bromoethenyl)-2-methylcyclohexane |

2138806-44-5 | 95% | 5.0g |

$2858.0 | 2024-05-21 |

1-(2-Bromoethenyl)-2-methylcyclohexane 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

2138806-44-5 (1-(2-Bromoethenyl)-2-methylcyclohexane) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量